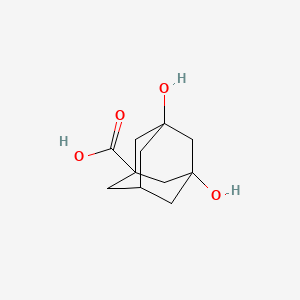

3,5-Dihydroxyadamantane-1-carboxylic acid

Description

Historical Trajectory and Evolution of Adamantane (B196018) Research

The journey of adamantane research began in 1924 when H. Decker first proposed the existence of this unique hydrocarbon, which he termed "decaterpene". nih.gov It was not until 1933, however, that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. medchemexpress.com This discovery ignited a new field of chemistry focused on the synthesis and properties of polyhedral organic compounds. nih.gov

The first laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, albeit with a very low yield. nih.gov A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a practical and efficient method for adamantane synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363). This development made adamantane and its derivatives much more accessible for research and paved the way for extensive exploration of their chemical and physical properties. uomustansiriyah.edu.iq

The ensuing decades saw a surge in adamantane research, with a particular focus on the functionalization of its rigid cage-like structure. This led to the discovery of a wide array of adamantane derivatives with applications in medicinal chemistry, materials science, and nanotechnology. nih.govgoogle.com The unique properties conferred by the adamantane scaffold, such as high thermal stability, lipophilicity, and a defined three-dimensional structure, have made it a valuable building block in the design of new molecules with specific functions. google.com

Structural Uniqueness and Conformational Rigidity of the Adamantane Skeleton

Adamantane (C₁₀H₁₆) is a tricyclic alkane whose carbon framework is a diamondoid, the smallest unit cage structure of the diamond lattice. nih.gov This arrangement of ten carbon atoms and sixteen hydrogen atoms results in a highly symmetrical and strain-free molecule. nih.gov The molecule is composed of three fused cyclohexane (B81311) rings, all in the stable chair conformation. nih.gov

The key structural features of the adamantane skeleton are its remarkable rigidity and high symmetry (Td point group). nih.gov Unlike flexible acyclic or monocyclic alkanes, the adamantane cage does not undergo conformational changes. researchgate.net This conformational rigidity is a direct consequence of its fused-ring system, which locks the molecule into a single, well-defined three-dimensional shape.

The carbon-carbon bond lengths in adamantane are approximately 1.54 Å, nearly identical to those found in diamond. nih.gov The molecule possesses two distinct types of carbon atoms: four methine carbons at the bridgehead positions (C1, C3, C5, and C7) and six methylene (B1212753) carbons at the bridging positions (C2, C4, C6, C8, C9, and C10). This structural distinction influences the reactivity of the molecule, with the bridgehead positions being particularly susceptible to functionalization.

Below is a table summarizing key structural and physical properties of adamantane.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molar Mass | 136.24 g/mol |

| Melting Point | 270 °C (sublimes) |

| Symmetry | Td |

| C-C Bond Length | ~1.54 Å |

Significance of Polyfunctionalized Adamantanes in Chemical Sciences

The introduction of multiple functional groups onto the adamantane scaffold gives rise to polyfunctionalized adamantanes, a class of compounds with immense significance in various fields of chemical science. The rigid and well-defined geometry of the adamantane core allows for the precise spatial arrangement of functional groups, making these derivatives valuable as molecular building blocks, scaffolds for supramolecular chemistry, and components in materials science. jlu.edu.cnnumberanalytics.com

In medicinal chemistry, the lipophilic nature of the adamantane cage can enhance the bioavailability of drugs. acs.org Polyfunctionalized adamantanes serve as versatile platforms for the development of new therapeutic agents, including antiviral, antibacterial, and anticancer drugs. acs.org The ability to attach different functional groups at specific positions on the adamantane skeleton allows for the fine-tuning of a molecule's pharmacological properties.

In materials science, polyfunctionalized adamantanes are utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Their rigid structure can be incorporated into polymer backbones to create materials with unique characteristics. Furthermore, the tetrahedral arrangement of substituents in 1,3,5,7-tetrasubstituted adamantanes makes them ideal building blocks for the construction of three-dimensional networks and metal-organic frameworks (MOFs).

The table below highlights some key application areas of polyfunctionalized adamantanes.

| Field | Application |

| Medicinal Chemistry | Drug design and delivery, antiviral agents |

| Materials Science | High-performance polymers, organic frameworks |

| Supramolecular Chemistry | Host-guest chemistry, molecular recognition |

| Nanotechnology | Molecular building blocks |

Overview of Research Paradigms for 3,5-Dihydroxyadamantane-1-carboxylic Acid and Related Derivatives

Research into this compound and its derivatives is primarily focused on their synthesis and potential applications as versatile chemical intermediates. The presence of three distinct functional groups—two hydroxyl groups and one carboxylic acid group—at the bridgehead positions of the adamantane cage makes these compounds valuable starting materials for the synthesis of more complex molecules.

One significant research paradigm involves the use of hydroxy adamantane carboxylic acid compounds as precursors in the synthesis of other functionalized adamantanes. For instance, 3-hydroxyadamantane-1-carboxylic acid has been utilized as a starting material for the efficient synthesis of 1,3-adamantanediol (B44800). This process involves the chlorination and decarbonylation of the carboxylic acid, followed by hydrolysis to yield the diol. This highlights the utility of the carboxylic acid group as a handle for further chemical transformations.

Another area of investigation is the direct synthesis of dihydroxy adamantane carboxylic acids. While specific literature on the direct synthesis of this compound is not abundant, patents describe general processes for producing hydroxy adamantane carboxylic acid compounds. These methods often involve the carboxylation of adamantanol derivatives in the presence of a strong acid like sulfuric acid and a carbon monoxide source such as formic acid. google.com Variations of this process could potentially be applied to the synthesis of the target molecule from a corresponding adamantanediol precursor.

The derivatives of this compound, such as esters and amides, represent another avenue of research. Carboxylic acid derivatives are fundamental in organic synthesis, offering a wide range of reactivity and applications. acs.org The ester and amide derivatives of dihydroxy adamantane carboxylic acids could be explored for their potential in polymer chemistry, where the diol functionality could be used for polyester (B1180765) or polyurethane synthesis, and in medicinal chemistry, where the amide linkage is a key feature of many biologically active molecules. acs.org

The table below summarizes some of the research approaches and potential applications for this class of compounds.

| Research Paradigm | Description | Potential Applications |

| Synthetic Intermediate | Utilization as a starting material for the synthesis of other functionalized adamantanes, such as diols and diamines. | Synthesis of polymers, pharmaceuticals, and fine chemicals. |

| Direct Synthesis | Development of efficient synthetic routes to produce this compound and its analogs. | Access to novel polyfunctionalized adamantane building blocks. |

| Derivatization | Conversion of the carboxylic acid group into other functional groups (e.g., esters, amides, acid chlorides) to create a library of derivatives. | Exploration of new materials and biologically active compounds. |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dihydroxyadamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-8(13)9-1-7-2-10(14,4-9)6-11(15,3-7)5-9/h7,14-15H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVSQIPVYZMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dihydroxyadamantane 1 Carboxylic Acid and Its Analogues

Strategies for Carbon-Hydrogen Bond Functionalization of Adamantanes

The rigid, cage-like structure of adamantane (B196018) presents unique challenges and opportunities for direct functionalization of its carbon-hydrogen (C-H) bonds. The tertiary bridgehead positions are generally more reactive towards functionalization than the secondary methylene (B1212753) positions.

Direct C-H Carboxylation Approaches for Adamantane Derivatives

Direct carboxylation of the adamantane scaffold is a key method for introducing a carboxylic acid group. The Koch-Haaf reaction is a classic and widely utilized method for this transformation. wikipedia.orgwikipedia.org This reaction typically involves the treatment of adamantane or its derivatives with formic acid in the presence of a strong acid, such as sulfuric acid, to generate a stable adamantyl cation at a bridgehead position, which is then trapped by carbon monoxide (generated in situ from formic acid) to yield the corresponding carboxylic acid. wikipedia.orgwikipedia.orgorgsyn.orggoogle.com

For instance, 1-adamantanecarboxylic acid can be synthesized directly from adamantane using this method. orgsyn.org The reaction conditions can be modulated by the use of co-solvents like carbon tetrachloride to improve the solubility of adamantane in sulfuric acid. google.com

Radical-mediated carboxylation offers an alternative to the strongly acidic conditions of the Koch-Haaf reaction. Oxidative carbonylation using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen and carbon monoxide can produce adamantane carboxylic acids. This method proceeds via the generation of an adamantyl radical, which is then carbonylated. nih.gov

| Method | Reagents and Conditions | Product(s) | Yield | Reference |

| Koch-Haaf Reaction | Adamantane, formic acid, 96% H2SO4, CCl4, t-butyl alcohol, 17-25°C | 1-Adamantanecarboxylic acid | 67-72% | orgsyn.org |

| Oxidative Carbonylation | Adamantane, CO, O2, N-hydroxyphthalimide (cat.) | 1-Adamantanecarboxylic acid and other carboxylated products | 57% (for dicarboxylation of 1-adamantanecarboxylic acid) | nih.gov |

Oxidative Functionalization Routes for Hydroxyl Group Introduction

The introduction of hydroxyl groups onto the adamantane core is typically achieved through oxidative processes. The bridgehead positions are again the most susceptible to oxidation. A common strategy for the synthesis of hydroxylated adamantane derivatives involves the use of strong oxidizing agents. For example, 3-hydroxy-1-adamantanecarboxylic acid can be prepared by the oxidation of 1-adamantanecarboxylic acid using a mixture of nitric acid and sulfuric acid. guidechem.comgoogle.com

The synthesis of diols, such as 1,3-adamantanediol (B44800), can be accomplished through various routes, including the hydrolysis of 1,3-dihaloadamantanes. google.com A scalable synthesis of 1,3-adamantanediol starts from 3-hydroxyadamantane-1-carboxylic acid, which is converted to 1,3-dichloro adamantane and subsequently hydrolyzed. acs.org Furthermore, biocatalytic methods have been developed for the regioselective hydroxylation of adamantane derivatives. For example, Kitasatospora cells can catalyze the hydroxylation of 1,3-adamantanediol to produce 1,3,5-adamantanetriol. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-Adamantanecarboxylic acid | Nitric acid, sulfuric acid, 0°C | 3-Hydroxy-1-adamantanecarboxylic acid | 76.5% (over two steps including bromination and hydrolysis) | guidechem.com |

| 3-Hydroxyadamantane-1-carboxylic acid | 1. Thionyl chloride; 2. Triethylamine, water | 1,3-Adamantanediol | 95% | acs.org |

| 1,3-Adamantanediol | Kitasatospora sp. GF12 cells, glycerol, pH 7, 24°C | 1,3,5-Adamantanetriol | 51.5% (30.9 mM from 60 mM) | nih.gov |

Radical-Mediated Functionalization Pathways

Radical reactions provide a powerful tool for the functionalization of the strong C-H bonds of adamantane, which have high bond dissociation energies (BDEs). nih.gov These reactions are often initiated by highly reactive species, such as oxygen-centered radicals derived from peroxides. nih.gov

Radical-mediated processes can lead to the introduction of various functional groups. For example, the generation of an adamantyl radical can be followed by trapping with different reagents to install functionalities like halogens, or to form carbon-carbon bonds. While not directly leading to 3,5-dihydroxyadamantane-1-carboxylic acid, these methods are fundamental in creating functionalized adamantane precursors that can be further elaborated. The selectivity between the tertiary and secondary positions can be a challenge in these reactions and often depends on the nature of the radical initiator and the reaction conditions. nih.gov

Construction of the Adamantane Framework with Integrated Functionality

An alternative to the functionalization of the pre-formed adamantane cage is the construction of the adamantane skeleton from simpler, non-cage precursors. This approach allows for the strategic placement of functional groups during the synthesis.

Total Synthesis Approaches from Acyclic or Bicyclic Precursors

The total synthesis of adamantane derivatives can be achieved through the cyclization of appropriately substituted acyclic or bicyclic precursors. These "ground-up" strategies offer a high degree of control over the substitution pattern of the final adamantane product. While complex, total synthesis can be the most effective method for accessing densely functionalized or unusually substituted adamantanes that are difficult to obtain through direct functionalization.

Rearrangement Reactions for Adamantane Scaffold Formation

The formation of the highly stable adamantane core through the rearrangement of other tricyclic isomers is a powerful synthetic strategy. The most famous example is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363) to adamantane, discovered by Paul von Ragué Schleyer. nih.gov This type of rearrangement proceeds through a series of carbocationic intermediates, involving 1,2-hydride and alkyl shifts, ultimately leading to the thermodynamically most stable tricyclic C10H16 isomer, adamantane. This principle can be applied to substituted precursors to generate functionalized adamantanes, although the predictability of the final substitution pattern can be complex.

Conversion and Modification of Adamantane Precursors

The construction of polysubstituted adamantanes, such as the target dihydroxy acid, typically begins with a monofunctionalized adamantane derivative. Subsequent reactions are chosen to selectively modify the adamantane cage at other tertiary carbons (bridgeheads).

Hydrolysis of Nitrile Intermediates to Yield Carboxylic Acids

A common and effective method for introducing a carboxylic acid group onto a scaffold is through the hydrolysis of a nitrile (-CN) group. This transformation can be performed under either acidic or basic aqueous conditions. The general mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, proceeding through an amide intermediate which is then further hydrolyzed to the carboxylic acid.

While the direct hydrolysis of some adamantane nitriles can be challenging due to steric hindrance, assisted hydrolysis methods have been developed. For instance, the hydrolysis of 2-aminoadamantane-2-carbonitrile, which is resistant to direct treatment with mineral acids or alkali, can be facilitated. One approach involves the benzoylation of the amino group, followed by acid hydrolysis which yields the corresponding α-amino acid. acs.org This principle of converting a nitrile to a carboxylic acid is a foundational step that can be applied in the synthesis of various adamantane carboxylic acids, provided a nitrile precursor can be accessed.

Carboxylation Reactions Utilizing Organometallic Reagents

The direct carboxylation of an organometallic species is a powerful C-C bond-forming reaction for producing carboxylic acids. This method typically involves the reaction of an organolithium or a Grignard reagent (R-MgX) with carbon dioxide (CO₂), followed by an acidic workup.

For adamantane derivatives, this would involve the preparation of an adamantyl organometallic reagent, such as adamantyl magnesium bromide, from the corresponding adamantyl halide. This reagent can then be reacted with dry ice (solid CO₂). masterorganicchemistry.com

General Reaction Scheme: Ad-X + Mg → Ad-MgX Ad-MgX + CO₂ → Ad-CO₂MgX Ad-CO₂MgX + H₃O⁺ → Ad-COOH

While Grignard reagents are extremely effective nucleophiles, they are also strong bases. This can be a limitation if the adamantane precursor contains acidic protons, such as hydroxyl groups, which would be deprotonated before the carboxylation reaction could occur. masterorganicchemistry.comorganicchemistrytutor.com Therefore, any hydroxyl groups on the adamantane scaffold would need to be protected before the formation and carboxylation of the Grignard reagent. Although this is a standard synthetic strategy, specific examples detailing the carboxylation of a dihydroxyadamantane via an organometallic intermediate are not prevalent, with most adamantane carboxylations proceeding through carbocation-based methods.

Specific Pathways to Introduce Bridgehead Hydroxyl Groups

Introducing hydroxyl groups at the tertiary bridgehead positions of the adamantane cage is a key step toward the target molecule. This is typically achieved through the oxidation of C-H bonds.

A well-established method for this transformation is the direct oxidation of a pre-existing adamantane carboxylic acid. For example, 3-hydroxyadamantane-1-carboxylic acid can be synthesized from 1-adamantanecarboxylic acid. This process often employs strong oxidizing agents in an acidic medium. A common reagent mixture is nitric acid in concentrated sulfuric acid. researchgate.net The strong acid facilitates the formation of an adamantyl carbocation at a bridgehead position, which is then trapped by an oxygen species.

Another approach involves ruthenium-catalyzed oxidation. The use of a catalytic system, such as RuCl₃ with an oxidant like KBrO₃, has been reported for the oxidation of tertiary C–H bonds in adamantane substrates, resulting in the formation of a hydroxyl group. acs.org This catalytic method can be advantageous for substrates sensitive to harsh acidic conditions.

| Precursor | Reagents | Key Conditions | Product | Yield |

| 1-Adamantanecarboxylic acid | HNO₃, H₂SO₄ | 0°C | 3-Hydroxyadamantane-1-carboxylic acid | 77% |

| 2,2'-(Adamantane-2,2-diyl)diacetic acid | NaIO₄–RuCl₃, KBrO₃ | Elevated Temperature | 2,2'-(5-Hydroxyadamantane-2,2-diyl)diacetic acid | Not specified |

Derivatization of Pre-existing Adamantane Carboxylic Acids (e.g., 3-hydroxyadamantane-1-carboxylic acid)

Once a functionalized adamantane carboxylic acid is obtained, it can serve as a precursor for further modifications. These derivatizations are crucial for building more complex structures or for accessing different functional groups.

A notable example is the conversion of 3-hydroxyadamantane-1-carboxylic acid. This compound can undergo chlorination and decarbonylation when treated with thionyl chloride (SOCl₂). At elevated temperatures (e.g., >60°C), the reaction proceeds to form 1,3-dichloro adamantane, providing a pathway from a hydroxy acid to a di-halogenated adamantane. bohrium.comjlu.edu.cn This dihalide can then be hydrolyzed to 1,3-adamantanediol, a direct precursor to the target molecule's diol core. bohrium.com

Another important derivatization is the introduction of a second carboxyl group. Starting from 1-adamantanecarboxylic acid, a second carboxylic acid can be added at another bridgehead position using the Koch-Haaf reaction. This one-pot method, utilizing a mixture of nitric acid, sulfuric acid, and formic acid, yields 1,3-adamantanedicarboxylic acid. chemicalbook.com

| Precursor | Reagents | Product | Yield | Reference |

| 3-Hydroxyadamantane-1-carboxylic acid | Thionyl Chloride (SOCl₂) | 1,3-Dichloro adamantane | 95% | bohrium.com |

| 1-Adamantanecarboxylic acid | HNO₃, H₂SO₄, HCOOH | 1,3-Adamantanedicarboxylic acid | 92% |

Advanced Synthetic Protocols and Catalytic Considerations

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and milder reaction conditions, often through the use of catalysis.

The traditional Koch-Haaf carboxylation of adamantane requires superacidic media. acs.org However, milder protocols have been developed. For instance, the use of the Lewis acid gallium trichloride (B1173362) (GaCl₃) can promote the formylation (a related carbonylation reaction) of adamantane under significantly milder conditions (e.g., room temperature, 1 atm CO), yielding primarily 1-adamantanecarboxaldehyde, which can be oxidized to the carboxylic acid. acs.org

Palladium-catalyzed carbonylation represents another advanced approach. These methods can achieve the oxidative carbonylation of hydrocarbon C-H bonds, including those in adamantane, to form esters or carboxylic acid derivatives under relatively low pressures of carbon monoxide. acs.org

Catalysis is also impactful in the introduction of hydroxyl groups. As mentioned, the use of a RuCl₃ catalyst allows for the oxidation of bridgehead C-H bonds under conditions that may be more compatible with sensitive functional groups compared to the strongly acidic environments of traditional methods. acs.org These catalytic systems offer pathways to functionalized adamantanes with improved selectivity and efficiency.

Derivatization and Structural Transformations of 3,5 Dihydroxyadamantane 1 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-1 bridgehead position of 3,5-Dihydroxyadamantane-1-carboxylic acid is a primary site for derivatization through esterification and amidation. These reactions are fundamental in modifying the molecule's polarity, solubility, and potential for further conjugation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation often requires the activation of the carboxylic acid, as amines are basic and can deprotonate the acid to form an unreactive carboxylate salt. Activation can be achieved by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling agents. nih.gov Alternatively, direct amidation can be pursued under specific catalytic conditions. nih.gov Another notable method for introducing an acetamido group at the bridgehead positions of adamantane (B196018) carboxylic acids is the Ritter reaction, which involves reacting the substrate with acetonitrile (B52724) in the presence of a strong acid like sulfuric acid. researchgate.net

Table 1: Examples of Esterification and Amidation Products

| Reactant | Reaction Type | Product |

|---|---|---|

| Methanol | Esterification | Methyl 3,5-dihydroxyadamantane-1-carboxylate |

| Ethylamine | Amidation | N-Ethyl-3,5-dihydroxyadamantane-1-carboxamide |

| Acetonitrile (Ritter Rxn) | Amidation | 1-Acetamido-3,5-dihydroxyadamantane |

Formation of Acyl Halides, Anhydrides, and Other Carboxylic Acid Derivatives

To enhance the reactivity of the carboxylic acid moiety for nucleophilic acyl substitution, it is often converted into more reactive derivatives like acyl halides and anhydrides.

Acyl Halides , particularly acyl chlorides, are highly reactive intermediates synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govchemistrysteps.com For instance, 3-hydroxyadamantane-1-carboxylic acid has been shown to react with thionyl chloride to form an intermediate acyl chloride. acs.org These acyl chlorides are not typically isolated but are used in situ to readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. researchgate.net

Carboxylic Anhydrides can be prepared from carboxylic acids through dehydration, often requiring strong dehydrating agents like phosphorus pentoxide (P₂O₅) or by reacting an acyl chloride with a carboxylate salt. chemistrysteps.comresearchgate.net Symmetrical anhydrides of adamantane carboxylic acids can be synthesized, which serve as effective acylating agents. nih.govtcichemicals.com These derivatives are valuable in synthesis due to their moderate reactivity and easier handling compared to acyl halides.

Table 2: Common Reagents for Carboxylic Acid Activation

| Target Derivative | Common Reagent(s) |

|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Symmetric Anhydride | Acyl chloride + Carboxylate salt, Phosphorus pentoxide (P₂O₅) |

Functionalization of Hydroxyl Groups in Adamantane Derivatives

The two tertiary hydroxyl groups at the C-3 and C-5 positions offer additional sites for functionalization. These alcohol moieties can undergo reactions typical of tertiary alcohols, although the steric bulk of the adamantane cage can influence reactivity. Common transformations include esterification, etherification, and halogenation.

Esterification of the hydroxyl groups is readily accomplished by reaction with acyl chlorides or carboxylic anhydrides, usually in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. This allows for the introduction of various acyl groups, creating diesters of the adamantane diol core.

Etherification , such as in the Williamson ether synthesis, can also be performed. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide.

The selective transformation of hydroxyl groups in the presence of other functionalities is a common challenge in organic synthesis. researchgate.net Methods like dansylation have been developed for the fluorescent labeling of hydroxyl and carboxylic acid groups. researchgate.netnih.govunomaha.edu

Introduction of Unsaturated Moieties (e.g., Alkenes, Alkynes) into Adamantane Carboxylic Acid Scaffolds

Introducing unsaturated functionalities, such as carbon-carbon double (alkenes) or triple (alkynes) bonds, onto the adamantane scaffold significantly expands its synthetic utility. This can be achieved through several strategies, often involving the modification or replacement of existing functional groups.

One powerful approach is decarboxylative cross-coupling , where the carboxylic acid group is replaced with an unsaturated moiety. For example, adamantane carboxylic acids can undergo decarboxylative alkenylation to form vinyl adamantanes. nih.gov Similarly, decarboxylative alkynylation methods have been developed that can convert various carboxylic acids into terminal or substituted alkynes using nickel or iron-based catalysts, providing a direct route from the acid to the alkyne. nih.gov

Another strategy involves the direct C–H functionalization of the adamantane core. acs.org Photocatalytic methods can achieve the C–H alkenylation and alkynylation of alkanes, offering a way to introduce unsaturation at the tertiary C-H bonds of the adamantane skeleton, although controlling selectivity can be challenging. acs.org Ionic alkylation of adamantane with olefins like ethylene (B1197577) or propylene (B89431) is another pathway to generate unsaturated derivatives. researchgate.net

Chemo- and Regioselectivity in Derivatization Reactions

The presence of three distinct functional groups in this compound makes chemo- and regioselectivity critical considerations during its derivatization. The goal is to selectively modify one type of functional group while leaving the others intact.

Chemoselectivity between the carboxylic acid and the two hydroxyl groups can be controlled by the choice of reaction conditions.

Acidic Conditions : Reactions like Fischer esterification are performed under acidic conditions, which protonate the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by an alcohol. The hydroxyl groups are generally less reactive under these conditions.

Basic Conditions : Reactions involving the hydroxyl groups, such as acylation with an acyl chloride or anhydride, are typically run under basic conditions (e.g., with pyridine). The base deprotonates the hydroxyl groups, increasing their nucleophilicity, while the carboxylic acid is converted to its unreactive carboxylate salt.

Dianion Strategy : A specific strategy to selectively functionalize the hydroxyl group in the presence of a carboxylic acid involves forming a dianion. nih.gov Treatment with two equivalents of a strong base like methyllithium (B1224462) deprotonates both the carboxylic acid and the hydroxyl group. The resulting carboxylate is unreactive towards electrophiles like tosyl chloride, allowing for selective tosylation of the hydroxyl group. nih.gov

Regioselectivity in this specific molecule is simplified because the two hydroxyl groups at the C-3 and C-5 positions are chemically equivalent due to the molecule's symmetry. Therefore, reactions targeting the hydroxyl groups will typically functionalize both positions simultaneously unless steric factors are introduced or a limiting amount of reagent is used, which could lead to a statistical mixture of mono- and di-substituted products.

Table 3: Selective Derivatization Strategies

| Target Site | Reaction Type | Conditions | Rationale |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Preferential activation of the carboxylic acid. |

| Hydroxyl Groups | Acylation | Acyl Chloride, Base (e.g., Pyridine) | Deprotonation of -OH increases nucleophilicity; -COOH forms unreactive salt. |

Stereochemical Aspects and Chirality Induction in this compound Derivatives

The stereochemistry of adamantane derivatives is a key aspect of their chemistry, influencing their biological activity and material properties. The parent adamantane molecule is highly symmetrical (Td point group) and achiral. wikipedia.org

The this compound molecule is also achiral . It possesses a plane of symmetry that passes through the C-1 carbon and its attached carboxyl group, and bisects the angle between the C-3 and C-5 carbons.

However, chirality can be induced in this molecule through selective derivatization. If the two equivalent hydroxyl groups are made to react with two different chemical entities, or if only one of the two hydroxyl groups is functionalized, the plane of symmetry is destroyed, and the C-1 carbon becomes a stereocenter. This process of creating a chiral molecule from an achiral precursor is a powerful tool in asymmetric synthesis. For example, the mono-esterification of this compound would result in a chiral product.

Adamantane derivatives become chiral when they have four different substituents at the bridgehead carbon atoms. wikipedia.org While 1,2-disubstituted adamantanes are inherently chiral, 1,3,5-trisubstituted derivatives like the one discussed here are achiral if two of the substituents are identical (the two -OH groups) and positioned symmetrically with respect to the third. nih.gov The rigid, cage-like structure of the adamantane core ensures that once chirality is introduced, the resulting stereoisomers are conformationally locked and stable. reddit.com

Supramolecular Chemistry and Non Covalent Interactions of 3,5 Dihydroxyadamantane 1 Carboxylic Acid

Hydrogen Bonding Architectures Involving Carboxylic Acid and Hydroxyl Groups

The presence of both a carboxylic acid and two hydroxyl groups on the adamantane (B196018) scaffold allows for a rich variety of hydrogen bonding motifs. These functional groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust and directional intermolecular connections that dictate the self-assembly of the molecules in the solid state and in solution.

Carboxylic acids are well-known to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups. This is a common and predictable supramolecular synthon in the crystal engineering of carboxylic acids. For adamantane-1-carboxylic acid, this dimerization is a dominant feature in its crystal structure, leading to the formation of discrete dimeric units. researchgate.net These dimers can then pack in various ways, influenced by weaker van der Waals forces between the lipophilic adamantane cages. nih.gov

In the case of 3,5-dihydroxyadamantane-1-carboxylic acid, this carboxylic acid dimerization is also expected to be a primary organizing interaction. However, the presence of the two hydroxyl groups provides additional sites for hydrogen bonding. These hydroxyl groups can engage in O-H···O hydrogen bonds with neighboring molecules, potentially linking the carboxylic acid dimers into more extended one-, two-, or three-dimensional networks. For instance, studies on other adamantane derivatives bearing multiple hydroxyl groups, such as adamantane-based bisphenols and catechols, have revealed the formation of extensive hydrogen-bonded networks, including one-dimensional zigzag polymers and layered structures. researchgate.netfigshare.com The directionality of the hydroxyl groups on the tetrahedral adamantane core would guide the geometry of these extended networks.

The interplay between the strong carboxylic acid dimerization and the additional hydroxyl group interactions is crucial. The hydroxyl groups could form hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of an adjacent dimer, or with the hydroxyl groups of other molecules, creating a more complex and robust supramolecular architecture. The specific arrangement would depend on the crystallization conditions, which can influence the kinetic and thermodynamic products of self-assembly.

The self-assembly of this compound is a competitive interplay between the different hydrogen bonding functionalities. The carboxylic acid group is generally a stronger hydrogen bond donor than a hydroxyl group, making the formation of the cyclic dimer highly favorable. Once this primary synthon is formed, the hydroxyl groups are positioned to direct the secondary assembly of these dimers.

The hydroxyl groups can interact in several ways:

Inter-dimer linkages: A hydroxyl group on one dimer can form a hydrogen bond with a hydroxyl group or a carboxylate oxygen on a neighboring dimer.

Solvent bridging: In the presence of a solvent capable of hydrogen bonding (like water or alcohols), solvent molecules can be incorporated into the crystal lattice, acting as bridges between the hydroxyl and/or carboxylic acid groups of different molecules.

Intra-molecular hydrogen bonding: While less likely due to the rigidity of the adamantane cage, the possibility of intramolecular hydrogen bonding between a hydroxyl group and the carboxylic acid cannot be entirely ruled out, though it would depend on the specific stereochemistry.

The result of this interplay is the formation of a hierarchical supramolecular structure. The strongest interactions (carboxylic acid dimerization) define the primary building blocks, and the weaker, yet numerous, hydroxyl group interactions organize these blocks into a larger, extended architecture. This hierarchical assembly is a key principle in crystal engineering, allowing for the design of materials with desired structural properties. arxiv.org

Host-Guest Complexation with Adamantane-Derived Scaffolds

The adamantane cage is a classic "guest" molecule in host-guest chemistry due to its size, shape, and lipophilic nature. It fits snugly into the hydrophobic cavities of various macrocyclic "host" molecules, such as cyclodextrins and cucurbiturils. mdpi.com The functional groups on the adamantane scaffold play a critical role in modulating this binding.

The primary driving force for the binding of adamantane derivatives into host cavities in aqueous media is the hydrophobic effect. The nonpolar adamantane cage is expelled from the aqueous environment and finds a thermodynamically more favorable environment within the hydrophobic interior of the host molecule. The size and shape complementarity between the adamantane guest and the host cavity is crucial for strong binding. For example, the adamantyl group fits particularly well into the cavity of β-cyclodextrin, leading to high association constants, often in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com

This inherent affinity of the adamantane core for hydrophobic cavities makes it an excellent anchor for directing the assembly of more complex systems. By functionalizing the adamantane guest, the recognition process can be made more specific and can be used to bring other molecular components into close proximity.

The carboxylic acid and hydroxyl groups of this compound significantly influence its behavior as a guest molecule. These polar, hydrogen-bonding groups can interact with the rim of the host molecule, which is often decorated with its own polar groups (like the hydroxyl groups on the rim of cyclodextrins).

The influence of these functional groups can be multifaceted:

Enhanced Solubility: The polar groups increase the water solubility of the adamantane derivative, which is a prerequisite for studying host-guest complexation in aqueous media.

Secondary Interactions: The carboxylic acid and hydroxyl groups can form hydrogen bonds with the host's portal, providing additional stability to the host-guest complex. This can lead to higher association constants compared to unsubstituted adamantane.

pH-Responsiveness: The carboxylic acid group is ionizable. At low pH, it will be protonated and neutral (-COOH), while at higher pH, it will be deprotonated and anionic (-COO⁻). This change in charge can dramatically alter the binding affinity. Generally, the neutral form is preferred for entering the hydrophobic cavity, while the charged form may be repelled or may interact more strongly with the polar rim, potentially altering the geometry of the complex. This pH-dependence allows for the controlled assembly and disassembly of host-guest systems. researchgate.net

Orientation and Stoichiometry: The functional groups can dictate the orientation of the guest within the host cavity and can influence the stoichiometry of the complex. For instance, a study on various adamantane derivatives with β-cyclodextrin showed that the identity and geometry of the functional groups determine the adamantane-to-cyclodextrin ratios, which can vary from 2:2 to 1:2. mdpi.comnih.gov

The following table summarizes the association constants for various adamantane derivatives with β-cyclodextrin, illustrating the effect of functional groups on binding affinity.

| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ | Reference |

| 1-Adamantanol | β-Cyclodextrin | 3.5 x 10⁴ | nih.gov |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 1.8 x 10⁴ | nih.gov |

| Adamantane (Alexa 488 labeled) | β-Cyclodextrin | 5.2 x 10⁴ | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Crystal Engineering of this compound Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. arxiv.org Adamantane derivatives are excellent building blocks for crystal engineering due to their rigid and well-defined geometry, which provides a predictable scaffold for the attachment of functional groups. nih.gov

The trifunctionality of this compound makes it a particularly interesting target for crystal engineering. The combination of a strong, dimer-forming carboxylic acid group with two hydroxyl groups offers the potential to create robust and porous three-dimensional networks, often referred to as hydrogen-bonded organic frameworks (HOFs).

The design principles for engineering crystals of this molecule would involve:

Synthon Hierarchy: Utilizing the predictable and robust carboxylic acid dimer as the primary building block.

Directional Control: Exploiting the tetrahedral geometry of the adamantane core and the specific placement of the hydroxyl groups to direct the assembly of the dimers into a larger, pre-determined network architecture.

Co-crystallization: Introducing a second molecular component (a "co-former") that can form specific hydrogen bonds with the carboxylic acid or hydroxyl groups. For example, co-crystallization with bipyridines or other hydrogen bond acceptors could lead to the formation of novel supramolecular assemblies with different topologies and properties compared to the pure compound. nih.gov Studies with 1,3,5,7-adamantanetetracarboxylic acid have shown its ability to form highly stable, interpenetrated diamondoid networks through hydrogen bonding, highlighting the potential of poly-functionalized adamantanes in creating robust frameworks. wikipedia.org

The resulting crystalline materials could have potential applications in areas such as gas storage, separation, or as hosts for other molecules, due to the potential for forming porous structures. The inherent chirality of this compound (depending on the synthesis) could also be exploited to create chiral frameworks for enantioselective separations or catalysis.

Design Principles for Diamondoid Networks

The construction of diamondoid networks, which are highly ordered, three-dimensional structures reminiscent of the crystal lattice of diamond, relies on the precise arrangement of molecular building blocks. Adamantane and its derivatives are exceptional candidates for this purpose due to their rigid, tetrahedral geometry. arxiv.org The design of such networks is governed by several key principles:

Molecular Rigidity and Symmetry: The adamantane cage provides a stiff and well-defined scaffold, minimizing conformational flexibility and ensuring that the functional groups are held in specific spatial orientations. The tetrahedral arrangement of bridgehead carbons in the adamantane core is particularly suited for creating diamond-like lattices.

Directional Non-Covalent Interactions: Hydrogen bonds are the primary tool for directing the assembly of these networks. The strategic placement of hydrogen bond donors and acceptors on the adamantane core allows for programmable self-assembly. In the case of this compound, the carboxylic acid group and the two hydroxyl groups can all participate in hydrogen bonding, offering multiple points of connection.

Valency and Geometry of Functional Groups: The number and geometric disposition of functional groups are critical. For a true diamondoid network, a tetrahedral arrangement of interacting groups is ideal. While this compound does not possess perfect tetrahedral symmetry of its functional groups, the specific arrangement of the carboxyl and hydroxyl groups will dictate the dimensionality and topology of the resulting network.

Challenges in the design of diamondoid networks can arise from unexpected molecular interactions. For instance, in a study involving a molecular salt of an adamantane tricarboxylic acid, a "failed" attempt to produce a diamondoid network was reported. rsc.orgbgu.ac.iluwa.edu.au This was due to a single proton transfer that rendered the four potential hydrogen bonding sites inequivalent, leading to the formation of polymorphic structures rather than the intended diamondoid lattice. rsc.orgbgu.ac.iluwa.edu.au This highlights the sensitivity of supramolecular design to subtle changes in the molecular environment.

Investigation of Supramolecular Polymorphism

Supramolecular polymorphism refers to the ability of a substance to exist in more than one crystalline form, where the different forms are a result of different arrangements of the molecules in the crystal lattice. This phenomenon is of great interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Adamantane derivatives are known to exhibit polymorphism, often related to orientational disorder in their crystal structures. core.ac.uk

For this compound, the potential for supramolecular polymorphism is high due to the multiple hydrogen bonding functionalities. The carboxylic acid group can form strong, dimeric hydrogen bonds, while the hydroxyl groups can also act as both hydrogen bond donors and acceptors. This versatility in hydrogen bonding can lead to a variety of stable packing arrangements.

A relevant example is the observed supramolecular polymorphism in the 1:1 molecular salt of (adamantane-1-carboxylate-3,5,7-tricarboxylic acid)·(hexamethylenetetraminium). rsc.orgbgu.ac.iluwa.edu.au In this case, two distinct polymorphs were identified, arising from a subtle proton transfer that altered the hydrogen-bonding equivalence of the molecular components. rsc.orgbgu.ac.iluwa.edu.au This demonstrates that even with a rigid adamantane core, slight modifications in intermolecular interactions can lead to different crystalline superstructures. It is therefore plausible that this compound could crystallize in multiple forms depending on the crystallization conditions, such as the choice of solvent and temperature.

Cocrystallization Strategies Utilizing Adamantane Carboxylic Acids

Cocrystallization is a powerful technique used to modify the physicochemical properties of solid-state materials without altering the chemical structure of the constituent molecules. tbzmed.ac.irnih.gov It involves the formation of a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. Adamantane carboxylic acids have been successfully employed in cocrystal engineering. acs.org

The primary strategies for cocrystallization involving adamantane carboxylic acids, which would be applicable to this compound, include:

Supramolecular Synthon Approach: This strategy relies on the predictable formation of robust intermolecular interactions, known as supramolecular synthons. For carboxylic acids, the most common synthon is the homodimer, formed through a pair of O-H···O hydrogen bonds. In cocrystals, heterodimers can be formed between the carboxylic acid and a complementary functional group on a coformer molecule, such as a pyridine (B92270) or an amide. tbzmed.ac.irnih.gov

Solvent-Based and Mechanochemical Methods: Cocrystals can be prepared through various techniques, including solvent evaporation, slurry crystallization, and grinding. nih.govmdpi.com The choice of method can sometimes influence the resulting polymorphic form.

A study on a series of adamantane carboxylic acids demonstrated that while their hydrogen-bonded cocrystal aggregates with 4,4'-azopyridine showed robust and tolerant aggregation, the extended packing was influenced by the surface morphologies of the adamantane cages. acs.org This highlights the interplay between strong, directional hydrogen bonds and weaker, less directional van der Waals forces in determining the final crystal structure. The hydroxyl groups on this compound would provide additional sites for hydrogen bonding, expanding the range of possible coformers and supramolecular synthons that could be explored.

Self-Assembly Processes in Solution and at Interfaces

The self-assembly of molecules in solution and at interfaces is a fundamental process in supramolecular chemistry and nanotechnology. For functionalized adamantanes, self-assembly is driven by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and solvophobic effects.

Furthermore, the self-assembly of adamantane derivatives can be influenced by host-guest interactions. For example, adamantane-functionalized polymers have been shown to exhibit tunable lower critical solution temperature (LCST) behavior upon complexation with cyclodextrins. nih.gov This indicates that the adamantane moiety can act as a guest in supramolecular systems, a property that could be exploited for the controlled assembly of this compound.

First-principles calculations on functionalized adamantane molecules have also suggested their potential as building blocks for nanostructure self-assembly, driven by ionic interactions between functional groups. aps.orgscispace.comarxiv.org The presence of both acidic (carboxylic acid) and potentially basic (hydroxyl) groups on this compound could lead to complex, pH-dependent self-assembly behavior in aqueous solutions.

The study of self-assembly at interfaces is also a promising area. The amphiphilic nature of this compound, with its lipophilic adamantane core and hydrophilic functional groups, suggests that it could form organized monolayers at air-water or liquid-solid interfaces. However, detailed experimental investigations are needed to fully elucidate the self-assembly processes of this compound in solution and at interfaces.

Advanced Materials Science Applications of 3,5 Dihydroxyadamantane 1 Carboxylic Acid Derivatives

Metal-Organic Frameworks (MOFs) Utilizing Adamantane (B196018) Carboxylate Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Adamantane-based carboxylates are of particular interest due to their rigid, pre-organized, three-dimensional nature, which can lead to the formation of robust frameworks with unique topologies. researchgate.net

Design and Synthesis of Adamantane-Based MOFs

The design of adamantane-based MOFs leverages the tetrahedral geometry of the adamantane core to construct highly ordered, three-dimensional networks. researchgate.net Adamantane derivatives functionalized with multiple carboxylate groups, such as adamantane-1,3,5,7-tetracarboxylic acid, are frequently employed as multitopic linkers. researchgate.net The rigid and bulky nature of the adamantane cage acts as a configurational anchor, dictating the orientation of the coordinating carboxylate groups and influencing the final architecture of the MOF. researchgate.net

The synthesis of these MOFs typically involves solvothermal or hydrothermal methods, where the adamantane carboxylate linker and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel. The choice of solvent, temperature, and the presence of modulators can influence the crystallization process and the resulting phase. For instance, a UiO-66 analogue was synthesized using a diamantane-4,9-dicarboxylate linker, which is composed of two fused adamantane cages, highlighting the versatility of diamondoid structures in forming stable MOF architectures. rsc.org

Structural Diversity and Topology of MOFs with Adamantane Nodes

The tetrahedral arrangement of substituents on the adamantane core gives rise to unique node geometries within the MOF structure. researchgate.net This contrasts with the more common planar aromatic linkers, offering access to novel network topologies. otago.ac.nz For example, the use of tetrakis(4-carboxyphenyl)adamantane with different metal ions has led to the formation of MOFs with distinct topologies, including PtS and other complex networks. otago.ac.nz The inherent three-dimensionality of the adamantane linker can also help to prevent the common phenomenon of interpenetration, where multiple independent frameworks grow through one another, which can reduce porosity. otago.ac.nz However, interpenetrated structures have also been observed in some adamantane-based MOFs, demonstrating the complexity of the self-assembly process. otago.ac.nz A layered coordination polymer has been synthesized using magnesium and adamantane-1,3-dicarboxylate, showcasing the structural diversity achievable with these linkers. researchgate.net

Pore Engineering and Modulated Synthesis of Adamantane-MOFs

Pore engineering in MOFs involves the deliberate design and modification of the pore size, shape, and chemical environment to achieve specific functionalities. In adamantane-based MOFs, the bulky nature of the adamantane cage itself contributes to the creation of porous structures. The size and shape of the pores can be tuned by varying the length and functionality of the adamantane linker.

Modulated synthesis, where competing ligands or modulators are added during synthesis, is a common strategy to control crystal growth and defect formation in MOFs. This technique can be applied to adamantane-based MOFs to influence their crystallinity, particle size, and the number of defects, which can in turn affect their properties. For example, in the synthesis of the diamantane-based UiO-66 analogue, formic acid was used as a modulator. rsc.org The introduction of defects, such as missing linkers, can create open metal sites that enhance catalytic activity or gas adsorption properties. nih.gov

Post-Synthetic Modification of Adamantane-Containing MOFs

Post-synthetic modification (PSM) is a powerful technique for introducing new functional groups into a pre-existing MOF without altering its underlying framework. rsc.org MOFs constructed from adamantane carboxylate linkers that also bear reactive functional groups, such as hydroxyl groups, are prime candidates for PSM. The hydroxyl groups of 3,5-dihydroxyadamantane-1-carboxylic acid, if incorporated into a MOF linker, could serve as handles for further chemical transformations.

While specific examples of PSM on MOFs derived from this compound are not yet reported, the principles of PSM are broadly applicable. For instance, hydroxyl groups within a MOF pore can be modified through esterification or etherification reactions to alter the polarity and functionality of the pore surface. This can be used to enhance selective gas adsorption or to immobilize catalytic species. rsc.org The introduction of functional groups through PSM can significantly impact the material's properties, as demonstrated in studies on other MOFs where linker functionalization has been shown to enhance methane (B114726) storage capacity. frontiersin.org

Polymer Science and Macromolecular Engineering

The incorporation of the adamantane cage into polymer backbones is a well-established strategy to enhance the thermal and mechanical properties of the resulting materials. The rigid and bulky nature of the adamantane unit restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved thermal stability. usm.eduresearchgate.net

This compound as a Monomer in Polymerization

This compound is a trifunctional monomer, possessing two hydroxyl groups and one carboxylic acid group. This combination of functional groups allows for its participation in various polymerization reactions, most notably the formation of polyesters.

The molecule can undergo self-condensation polymerization, where the carboxylic acid group of one monomer reacts with a hydroxyl group of another to form an ester linkage, with the elimination of water. libretexts.orgonline-learning-college.com This process would lead to the formation of a hyperbranched or cross-linked polyester (B1180765) due to the presence of two hydroxyl groups.

Alternatively, this compound can be used as a comonomer in condensation polymerization with other monomers. For example, reaction with a dicarboxylic acid would lead to a polyester where the adamantane derivative acts as a diol. Conversely, reaction with a diol would result in a polyester where the adamantane derivative provides the acid functionality.

The incorporation of the adamantane unit into the polyester backbone is expected to impart several desirable properties, as summarized in the table below.

| Property | Expected Influence of Adamantane Moiety | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid and bulky adamantane cage restricts the mobility of the polymer chains. usm.edu |

| Thermal Stability | Enhancement | The high thermal stability of the adamantane structure itself contributes to the overall stability of the polymer. researchgate.net |

| Solubility | Potential Improvement | The three-dimensional, non-planar structure of adamantane can disrupt polymer chain packing, leading to increased solubility in organic solvents. acs.org |

| Mechanical Properties | Increased Stiffness | The rigid adamantane unit is expected to enhance the modulus and stiffness of the resulting polyester. usm.edu |

Incorporation of Adamantane Moieties into Hyperbranched and Linear Polymers

The unique trifunctional nature of this compound, featuring two hydroxyl groups and one carboxylic acid group, makes it an ideal AB₂-type monomer for the synthesis of hyperbranched polymers. Hyperbranched polymers are highly branched, three-dimensional macromolecules known for their distinct properties such as low viscosity, high solubility, and a high density of terminal functional groups. The synthesis of hyperbranched polyesters, for instance, can be achieved through the self-polycondensation of AB₂ monomers, where the single 'A' functionality (e.g., carboxylic acid) reacts with the multiple 'B' functionalities (e.g., hydroxyl groups).

In the case of this compound, the carboxylic acid group can react with the hydroxyl groups of other monomers to form ester linkages, leading to the formation of a hyperbranched polyester. The adamantane core in such a polymer would impart significant thermal stability, rigidity, and a defined geometry to the final material. These hyperbranched structures can serve as rheology modifiers, toughening agents for thermosets, or as scaffolds for further functionalization.

While less common for an AB₂ monomer, derivatives of this compound can also be incorporated into linear polymers. This is typically achieved by modifying the functional groups to create an A-B or A-A/B-B polymerization scheme. For example, the carboxylic acid could be esterified, and the diol could then be used in a polycondensation reaction with a dicarboxylic acid to form a linear polyester. The pendant adamantane group in the resulting linear polymer would act as a bulky side chain, influencing the polymer's glass transition temperature, solubility, and mechanical properties. The incorporation of adamantane can increase the thermal stability and rigidity of the polymer chain.

Below is a table summarizing the potential polymer architectures derived from this compound:

| Polymer Architecture | Monomer Type | Linkage Type | Key Properties |

| Hyperbranched Polymer | AB₂ | Ester | High solubility, low viscosity, high functionality, thermal stability |

| Linear Polymer | Diol (from modified monomer) | Ester | Increased Tg, enhanced thermal stability, modified solubility |

Design of Dendrimers and Oligomers with Adamantane Scaffolds

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, branching units, and terminal functional groups. The rigid and well-defined tetrahedral geometry of the adamantane cage makes it an excellent core molecule for the synthesis of dendrimers. nih.gov Starting from a tetra-substituted adamantane, successive generations of branching units can be added to create a highly structured macromolecule.

This compound can serve as a foundational building block for dendrons, which are the wedge-like branching units of a dendrimer. The carboxylic acid can be attached to a core molecule, and the two hydroxyl groups can be further reacted to build the next generation. This approach allows for the creation of dendrimers with a high degree of branching and a large number of terminal groups. These terminal groups can be tailored for specific applications, such as catalysis or molecular recognition.

Adamantane-based oligomers can also be synthesized using this compound. These are lower molecular weight structures compared to polymers and can be designed with precise structures. For example, a dimer or trimer could be formed by selectively reacting the hydroxyl and carboxylic acid groups. These oligomers can be used as models for studying the properties of larger polymers or as building blocks for more complex supramolecular structures. The defined structure of these oligomers makes them valuable in applications where precise molecular architecture is critical.

Functional Materials Development (excluding specific drug delivery outcomes)

The development of functional materials leverages the unique chemical and physical properties of their constituent molecules. Adamantane derivatives, including this compound, are of particular interest in this area due to the rigidity and defined shape of the adamantane cage.

Adamantane Derivatives in Self-Aggregating Supramolecular Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and host-guest interactions. The adamantane cage is a well-known guest molecule in host-guest systems, particularly with cyclodextrins. The hydrophobic adamantane moiety fits snugly into the hydrophobic cavity of cyclodextrin (B1172386), forming a stable inclusion complex. This interaction can be used to drive the self-assembly of larger structures.

Derivatives of this compound can be designed to participate in such self-aggregating systems. For instance, the adamantane core can act as the guest, while the hydroxyl and carboxylic acid groups can be functionalized with other molecules to direct the assembly process. The hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups can also contribute to the formation of ordered supramolecular structures. These self-assembled systems have potential applications in areas such as molecular sensing and smart materials.

The table below outlines the interactions that can drive self-aggregation in systems containing adamantane derivatives:

| Interaction Type | Description | Role of Adamantane Derivative |

| Host-Guest Chemistry | An adamantane guest fits into a host molecule like cyclodextrin. | The adamantane core acts as the guest to form inclusion complexes. |

| Hydrogen Bonding | Directional interaction between H-bond donors and acceptors. | The hydroxyl and carboxylic acid groups can form extensive hydrogen bond networks. |

| van der Waals Forces | Non-specific attractive forces between molecules. | The bulky adamantane cage contributes to significant van der Waals interactions. |

Exploration of Adamantane in Functional Coatings and Composites

The incorporation of adamantane derivatives into polymers used for coatings can significantly enhance their properties. The rigidity and thermal stability of the adamantane cage can lead to coatings with improved hardness, scratch resistance, and thermal durability. When polymers derived from this compound are used in coating formulations, the high crosslinking density potential of the hyperbranched architecture can result in a tough and chemically resistant finish.

Catalytic Applications of 3,5 Dihydroxyadamantane 1 Carboxylic Acid and Its Derivatives

Adamantane-Based Catalysts and Ligands

The adamantane (B196018) moiety has become a cornerstone in the design of highly effective catalysts and ligands due to its distinct stereoelectronic properties. uq.edu.au The bulky and rigid nature of the adamantane framework is a desirable feature in ligand design, as it can create a specific steric environment around a metal center, thereby influencing the selectivity of a catalytic reaction. researchgate.net This cage-like hydrocarbon structure is not only robust and chemically inert but also provides a tetrahedral arrangement of substituents, offering access to unique three-dimensional ligand geometries. researchgate.net

Adamantane derivatives are utilized in a wide array of catalytic fields, including organometallic catalysis and organocatalysis. uq.edu.auresearchgate.net In organometallic chemistry, adamantyl-containing phosphines are notable ligands. For instance, di(1-adamantyl)-n-butylphosphine (cataCXium® A) is a commercially available ligand renowned for its effectiveness in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. The steric hindrance provided by the adamantyl groups facilitates the formation of coordinatively unsaturated metal complexes, which is believed to accelerate key steps in the catalytic cycle, such as oxidative addition. uq.edu.au

The ease of functionalization at the bridgehead positions of the adamantane core allows for the synthesis of a diverse library of ligands. researchgate.net This versatility has led to their application in various transition-metal-catalyzed processes beyond cross-coupling, including metathesis, hydrogenation, and carbonylation reactions. uq.edu.au The spherical geometry of the adamantane scaffold also makes it a suitable building block for creating directional and potentially recyclable catalyst assemblies. researchgate.net

Table 1: Examples of Adamantane-Based Ligands and Their Catalytic Applications

| Ligand Type | Example Reaction(s) | Metal Catalyst | Reference(s) |

|---|---|---|---|

| Adamantyl Phosphines | Aryl Palladium Couplings (e.g., Suzuki, Buchwald-Hartwig), Carbonylation | Palladium | uq.edu.au |

| Adamantyl N-Heterocyclic Carbenes (NHCs) | C-H Activation, Cross-Coupling | Palladium, Gold, Copper | uq.edu.au |

| Adamantane-based Organocatalysts | Michael Additions, Acyl Transfer | N/A (Metal-free) | uq.edu.au |

Role of Carboxylic Acid and Hydroxyl Functionalities in Catalytic Activity

The catalytic potential of a molecule like 3,5-dihydroxyadamantane-1-carboxylic acid is significantly influenced by its functional groups. The carboxylic acid and hydroxyl moieties can play several critical roles in a catalytic system.

The carboxylic acid group (-COOH) is a versatile functional group in catalysis. msu.edu It can act as a Brønsted acid catalyst or as a directing group in C-H activation reactions, guiding a metal catalyst to a specific site on a substrate. researchgate.net In metallaphotoredox catalysis, carboxylic acids have been harnessed as adaptive functional groups that can be activated to form alkyl radicals for cross-coupling reactions. acs.org Furthermore, the carboxylate can function as a ligand itself, coordinating to metal centers. univ-artois.fr This coordination can stabilize the metal catalyst or participate directly in the catalytic cycle through ligand exchange processes. libretexts.org

The hydroxyl groups (-OH) also contribute to catalytic activity. They can engage in hydrogen bonding, which can help in substrate binding and orientation, thereby influencing the stereoselectivity of a reaction. Like carboxylic acids, hydroxyl groups can serve as directing groups in metal-catalyzed C-H functionalization. rsc.org In many reactions, the hydroxyl group is converted to a better leaving group to facilitate substitution reactions, a common strategy in both organocatalysis and organometallic catalysis. libretexts.org In the context of this compound, the two hydroxyl groups and the carboxylic acid provide multiple points for coordination with metal ions or for interaction with substrates.

Heterogeneous Catalysis with Adamantane-Derived Materials

The rigidity and well-defined geometry of the adamantane scaffold make it an excellent building block for constructing robust, porous materials for heterogeneous catalysis. researchgate.netmdpi.com Adamantane derivatives, particularly those with multiple carboxylic acid groups like adamantane-1,3,5,7-tetracarboxylic acid, are widely used as organic linkers or struts to build metal-organic frameworks (MOFs). researchgate.netnortheastern.edu

MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, often featuring high surface areas and tunable pore sizes, which are advantageous for heterogeneous catalysis. rsc.orgacs.org The tetrahedral nature of tetrasubstituted adamantane linkers provides a unique geometry for constructing three-dimensional networks. researchgate.net These adamantane-based MOFs can serve as solid catalysts themselves if they possess open metal sites, or they can act as supports to immobilize catalytically active species, such as metal nanoparticles. mdpi.comnortheastern.edu The incorporation of the hydrophobic adamantane backbone into the framework can also influence the adsorption of substrates within the pores. researchgate.net

A specific example involves the use of adamantane carboxylic acid in conjunction with cyclodextrins to create nanostructured materials. In one study, a host-guest complex was formed between a cyclodextrin (B1172386) and adamantane carboxylic acid, with the carboxylic group coordinating to a ruthenium salt. Upon carbonization, this assembly yielded an ordered mesoporous carbon decorated with uniformly distributed ruthenium nanoparticles. This heterogeneous catalyst demonstrated high activity and stability in the hydrogenation of unsaturated fatty acid methyl esters. univ-artois.fr

Applications in Enantioselective Catalysis (where relevant to chiral derivatives)

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in chemistry, particularly for the production of pharmaceuticals. numberanalytics.com This is typically achieved using a chiral catalyst, which is often a metal complex bearing a chiral ligand. mdpi.commdpi.com While this compound is itself achiral, the adamantane scaffold can be chemically modified to create chiral derivatives suitable for use as ligands in asymmetric catalysis. nih.gov

The design of effective chiral ligands is crucial for achieving high enantioselectivity. numberanalytics.com The adamantane framework offers a rigid and predictable platform upon which chiral elements can be installed. By introducing chiral substituents or by constructing a ligand that imparts mechanical chirality, it is possible to create a chiral pocket around the catalytic center. nih.gov This chiral environment forces the reactants to approach the catalyst in a specific orientation, leading to the preferential formation of one enantiomer over the other.

Although specific examples of chiral catalysts derived directly from this compound are not prominent in the literature, the principles of chiral ligand design are well-established. researchgate.net The functional groups on the adamantane core could be used to attach known chiral auxiliaries, thereby generating a new class of bulky, three-dimensional chiral ligands. The development of such novel ligands is an active area of research aimed at improving the efficiency and stereoselectivity of a wide range of chemical transformations. numberanalytics.com

Specific Reaction Types Catalyzed by Adamantane Carboxylic Acid Systems

While the direct use of this compound as a catalyst is not extensively documented, its derivatives and other adamantane-based systems are instrumental as ligands in a variety of important chemical reactions.

One of the most significant areas is palladium-catalyzed cross-coupling reactions . As mentioned, bulky adamantyl phosphine (B1218219) ligands are highly effective in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds. uq.edu.au The Beller group synthesized phosphinite ligands incorporating di(1-adamantyl) groups that were effective in the carbonylation of aryl bromides. uq.edu.au

Another critical application is in C-H bond functionalization . This field aims to directly convert strong C-H bonds into more complex functional groups, representing a highly atom-economical synthetic strategy. acs.orgresearchgate.net Adamantane itself is often used as a model substrate in the development of new C-H activation methods due to its strong, unactivated C-H bonds. rsc.org Catalytic systems have been developed that can selectively functionalize the tertiary C-H bonds of adamantane and its derivatives. For instance, photoredox and hydrogen-atom transfer (HAT) catalysis have enabled the C-H alkylation of various adamantane-containing molecules, including drug derivatives, with high selectivity and functional group tolerance. researchgate.net

While the term hydrocarboxylation often refers to the addition of H and COOH across a double bond, catalyzed by transition metals, the synthesis of 1-adamantanecarboxylic acid itself can be achieved via the carboxylation of adamantane using formic acid and sulfuric acid, a process that formally adds a carboxylic acid group to the adamantane core. orgsyn.orgwikipedia.org However, the use of adamantane carboxylic acids as catalysts for hydrocarboxylation reactions of other substrates like olefins is not a widely reported application. nih.govorganic-chemistry.org

Table 2: Selected Catalytic C-H Functionalization Reactions of Adamantane Derivatives

| Reaction Type | Catalyst System | Functional Group Introduced | Reference(s) |

|---|---|---|---|

| C-H Alkylation | Photoredox / H-Atom Transfer | Alkyl (from alkenes) | researchgate.net |

| C-H Arylation | Palladium(II) Acetate | Aryl | scilit.com |

| Oxidative Coupling | Iron or Copper Catalysts | Amide | scilit.com |

Advanced Spectroscopic, Crystallographic, and Computational Investigations

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in the solid state. While specific crystallographic data for 3,5-Dihydroxyadamantane-1-carboxylic acid is not widely published, the analysis of closely related adamantane (B196018) derivatives, such as 3-Hydroxyadamantane-1-acetic acid, offers significant insight into the structural characteristics that can be anticipated. nih.gov

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with X-rays to generate a diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. This technique would reveal the exact bond lengths, bond angles, and torsion angles of this compound, confirming the rigid cage structure of the adamantane core and the specific orientations of the hydroxyl and carboxylic acid functional groups.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the bulk phase purity of the material. nih.gov By comparing the experimental powder pattern to one simulated from single-crystal data, the identity and purity of a synthesized batch of this compound can be confirmed. nih.gov Variable-temperature PXRD can also be employed to study potential phase transitions in the solid state. nih.govucl.ac.uk

For the analogous compound, 3-Hydroxyadamantane-1-acetic acid, single-crystal X-ray analysis provided detailed structural parameters. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5120 (9) |

| b (Å) | 7.9485 (11) |

| c (Å) | 11.5469 (15) |

| α (°) | 106.919 (10) |

| β (°) | 94.838 (10) |

| γ (°) | 104.443 (7) |

| Volume (ų) | 545.73 (13) |

| Z | 2 |

The solid-state architecture of this compound would be largely governed by intermolecular hydrogen bonds. The carboxylic acid groups are expected to form strong O—H⋯O hydrogen bonds, often resulting in centrosymmetric dimers, a common structural motif for carboxylic acids. rsc.orgresearchgate.net Furthermore, the two hydroxyl groups provide additional sites for hydrogen bonding, acting as both donors and acceptors.